2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Overview
Description
2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C19H28O5 It is characterized by the presence of a valerophenone core substituted with dimethoxy groups and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxane.
Substitution Reaction: The dioxane ring is then introduced into the valerophenone structure through a substitution reaction. This involves the reaction of 2,2-dimethyl-1,3-dioxane with 2,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to produce desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure with a benzaldehyde core.
2,5-Dimethoxy-2,5-dihydrofuran: Contains dimethoxy groups and a furan ring.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: Features a dioxaphosphorinane ring.
Uniqueness
2’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to its combination of a valerophenone core with dimethoxy groups and a dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-16(20)15-11-14(21-3)9-10-17(15)22-4/h9-11,18H,5-8,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLVZIASLMAKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646021 | |
Record name | 1-(2,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-13-3 | |
Record name | 1-(2,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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